(s)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid
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Overview
Description
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of a nitrophenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. This compound is notable for its potential in medicinal chemistry and organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 4-nitrobenzaldehyde with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the piperidine ring.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the piperidine ring can lead to various oxidized products.
Scientific Research Applications
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidine-3-carboxylic acid: Lacks the chiral center present in the (S)-enantiomer.
(S)-1-(4-Aminophenyl)piperidine-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
(S)-1-(4-Methylphenyl)piperidine-3-carboxylic acid: Contains a methyl group in place of the nitro group.
Uniqueness
(S)-1-(4-Nitrophenyl)piperidine-3-carboxylic acid is unique due to its chiral nature and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S)-1-(4-nitrophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIWASLIKZFDF-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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